molecular formula C7H13NO2 B13285832 Methyl 2-amino-3-methylpent-4-enoate

Methyl 2-amino-3-methylpent-4-enoate

Cat. No.: B13285832
M. Wt: 143.18 g/mol
InChI Key: FBJOIJMLWUNGFB-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-methylpent-4-enoate is an organic compound with the molecular formula C7H13NO2. It is a derivative of pentenoic acid and contains both an amino group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-methylpent-4-enoate can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-pentenoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The amino group can then be introduced via a reductive amination process using ammonia or an amine source and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-methylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-amino-3-methylpent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which methyl 2-amino-3-methylpent-4-enoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect biochemical pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-methylpent-4-enoate
  • Methyl 3-amino-4-methylpent-2-enoate
  • Methyl 4-methylpent-4-enoate

Uniqueness

Methyl 2-amino-3-methylpent-4-enoate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and potential biological activity compared to its analogs.

Biological Activity

Methyl 2-amino-3-methylpent-4-enoate, a compound with significant structural features, has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on a review of relevant literature.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group (-NH₂) and an ester functional group (-COO-) within its structure. The molecular formula is C7H13NO2C_7H_{13}NO_2, and it features a double bond at the 4-position of the pentenoic acid chain, which contributes to its reactivity and potential biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity and preventing specific biochemical reactions. This is particularly relevant in metabolic pathways where enzyme regulation is crucial.
  • Receptor Binding : It may act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to alterations in physiological responses.
  • Nucleic Acid Interaction : this compound may interact with nucleic acids, affecting processes such as DNA replication and transcription, which are vital for cellular function and proliferation.

Biological Activity and Applications

Research indicates that this compound exhibits various biological properties, making it a candidate for further investigation in pharmacology and medicinal chemistry. Some notable findings include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially serving as a basis for developing new antibiotics or antifungal agents.
  • Neuropharmacological Effects : Similar compounds have been studied for their effects on neurodegenerative diseases, suggesting that this compound could have implications in treating conditions such as Alzheimer's or Parkinson's diseases through modulation of neurotransmitter systems .

Case Studies and Research Findings

A variety of studies have explored the biological activities associated with this compound:

  • Synthesis and Biological Evaluation : Research has demonstrated that derivatives of this compound can be synthesized and evaluated for biological activity. For instance, derivatives were tested for their ability to inhibit specific enzymes involved in metabolic pathways, showing promising results in vitro.
  • Pharmacological Studies : In pharmacological assessments, this compound has shown potential as a therapeutic agent due to its ability to modulate receptor activity involved in pain perception and inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Characteristics
Methyl (R)-2-amino-3-methylbutanoateDifferent side chainPotentially different biological activity
Ethyl 2-amino-3-methylpentanoatePresence of an ethyl groupVariations in solubility and reactivity
Methyl 3-amino-but-2-enoateNo double bondBasic amino acid structure; less reactivity

This table illustrates how structural variations influence the biological activities of related compounds.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 2-amino-3-methylpent-4-enoate

InChI

InChI=1S/C7H13NO2/c1-4-5(2)6(8)7(9)10-3/h4-6H,1,8H2,2-3H3

InChI Key

FBJOIJMLWUNGFB-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(C(=O)OC)N

Origin of Product

United States

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